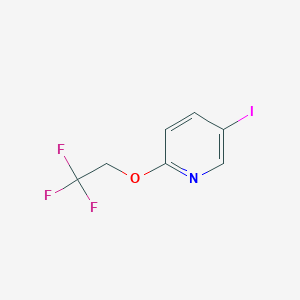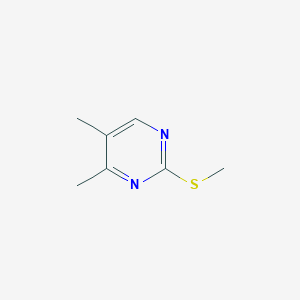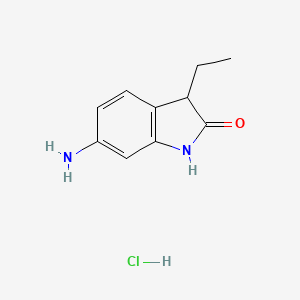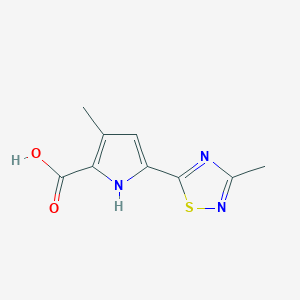
3-(2-((3-Methoxyphenethyl)amino)ethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-((3-Methoxyphenethyl)amino)ethyl)phenol is an organic compound with a complex structure that includes both phenol and amine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((3-Methoxyphenethyl)amino)ethyl)phenol can be achieved through several methods. One common approach involves the reaction of 3-methoxyphenethylamine with 2-bromoethylphenol under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of green chemistry principles, such as employing less hazardous reagents and solvents, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-((3-Methoxyphenethyl)amino)ethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: Both the phenol and amine groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like THF or dimethylformamide (DMF) are typical conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the amine group can produce secondary or tertiary amines .
Aplicaciones Científicas De Investigación
3-(2-((3-Methoxyphenethyl)amino)ethyl)phenol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to neurotransmitter analogs due to its structural similarity to certain biological amines.
Industry: The compound can be used in the production of dyes and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-(2-((3-Methoxyphenethyl)amino)ethyl)phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with proteins, while the amine group can interact with receptors or enzymes. These interactions can modulate various biological pathways, making the compound useful in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Methoxyphenethyl)phenol
- 3-(2-(3-Methoxyphenyl)ethyl)phenol
- 4-(2-(3-Methoxyphenyl)ethyl)phenol
Uniqueness
3-(2-((3-Methoxyphenethyl)amino)ethyl)phenol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This makes it a versatile compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C17H21NO2 |
|---|---|
Peso molecular |
271.35 g/mol |
Nombre IUPAC |
3-[2-[2-(3-methoxyphenyl)ethylamino]ethyl]phenol |
InChI |
InChI=1S/C17H21NO2/c1-20-17-7-3-5-15(13-17)9-11-18-10-8-14-4-2-6-16(19)12-14/h2-7,12-13,18-19H,8-11H2,1H3 |
Clave InChI |
BFIFKSRQFNFHTN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)CCNCCC2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


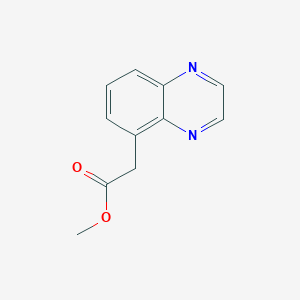
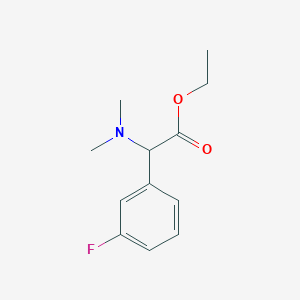
![5H-Pyrano[4,3,2-CD]indole-2-carbonitrile](/img/structure/B13031580.png)
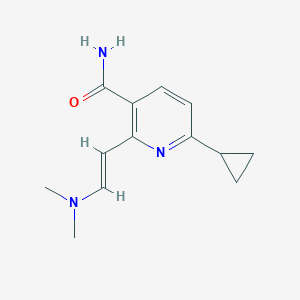


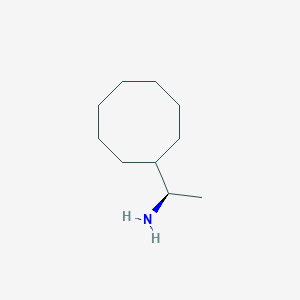
![2-[(1R,2S)-1-amino-2-hydroxypropyl]-5-fluorophenol](/img/structure/B13031603.png)
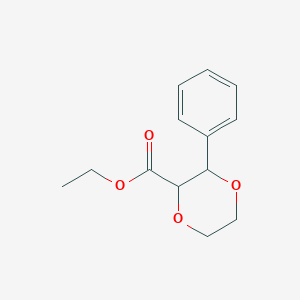
![2-Amino-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13031609.png)
